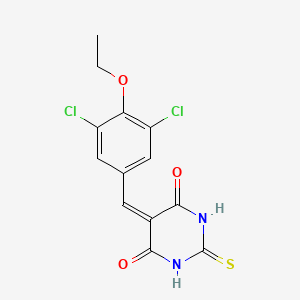![molecular formula C18H18N2O4 B5710437 5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones. It is commonly known as Naphthazarin and has been widely studied due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione is not fully understood. However, it has been suggested that its antitumor activity may be attributed to the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor cell proliferation. Its antiviral activity has been linked to the inhibition of viral replication and viral entry into host cells. The antibacterial and antifungal activities of the compound may be due to its ability to disrupt the cell membrane and inhibit the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione can modulate various biochemical and physiological processes. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to enhance the activity of antioxidant enzymes and improve mitochondrial function. In addition, it has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione in lab experiments is its broad spectrum of pharmacological activities. This makes it a versatile tool for studying various biological processes. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurodegenerative disorders. Furthermore, the compound's mechanism of action and its effects on different biochemical and physiological processes warrant further investigation. Finally, the use of advanced techniques such as molecular modeling and structure-activity relationship studies may provide insights into the compound's structure-activity relationship and aid in the development of more potent analogs.
Méthodes De Synthèse
The synthesis of 5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione can be achieved through the condensation reaction of 2,7-diethoxy-1-naphthaldehyde and 2,4-thiazolidinedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, antibacterial, and antifungal activities. In addition, it has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. These diverse pharmacological activities make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-12-7-5-11-6-8-16(24-4-2)14(13(11)9-12)10-15-17(21)20-18(22)19-15/h5-10H,3-4H2,1-2H3,(H2,19,20,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXBJFBQNIAQB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)N3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=O)N3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)

![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)